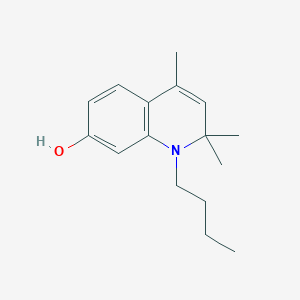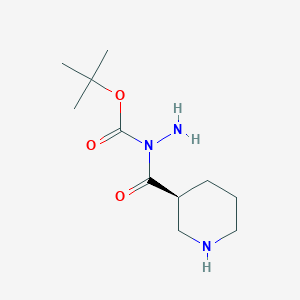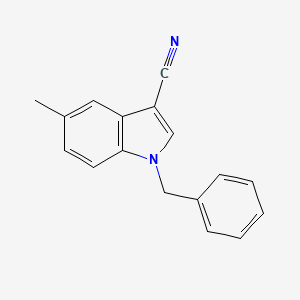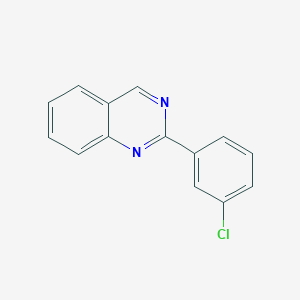
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a chemical compound known for its unique structure and properties. It belongs to the class of dihydroquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a butyl group, three methyl groups, and a hydroxyl group attached to a dihydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, has been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic condensation methods is preferred to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .
Applications De Recherche Scientifique
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol involves its interaction with molecular targets such as free radicals and reactive oxygen species. The compound exerts its effects by scavenging these reactive species, thereby preventing oxidative damage to cells and tissues. The pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Known for its use as a plasticizer in the fabrication of highly plasticized polyvinyl chloride.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another dihydroquinoline derivative with similar antioxidant properties.
Uniqueness
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is unique due to its specific structural features, such as the butyl group and the hydroxyl group on the dihydroquinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
922144-43-2 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-butyl-2,2,4-trimethylquinolin-7-ol |
InChI |
InChI=1S/C16H23NO/c1-5-6-9-17-15-10-13(18)7-8-14(15)12(2)11-16(17,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3 |
Clé InChI |
TULAMVSPDRWJJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)


![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)








